molecular formula C6H5F5S B1588779 Phenylsulfur pentafluoride CAS No. 2557-81-5

Phenylsulfur pentafluoride

Cat. No.: B1588779
CAS No.: 2557-81-5
M. Wt: 204.16 g/mol
InChI Key: DMNYFEWFSFTYEL-UHFFFAOYSA-N
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Description

Phenylsulfur pentafluoride, also known as pentafluorosulfanylbenzene, is an organosulfur compound with the chemical formula C6H5SF5. It is a colorless liquid known for its high chemical stability and unique properties. The pentafluorosulfanyl group (SF5) is considered a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl group (CF3) .

Preparation Methods

Phenylsulfur pentafluoride can be synthesized through several methods:

Chemical Reactions Analysis

Phenylsulfur pentafluoride exhibits high chemical stability under various conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. Some notable reactions include:

Comparison with Similar Compounds

Phenylsulfur pentafluoride is unique due to its pentafluorosulfanyl group, which imparts higher electronegativity and lipophilicity compared to the trifluoromethyl group. Similar compounds include:

This compound stands out due to its unique combination of stability, reactivity, and electronic properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

pentafluoro(phenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYFEWFSFTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433126
Record name Pentafluorosulfanylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2557-81-5
Record name (OC-6-21)-Pentafluorophenylsulfur
Source CAS Common Chemistry
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Record name Pentafluorosulfanylbenzene
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Record name Phenylsulfur Pentafluoride
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Synthesis routes and methods I

Procedure details

A dried 125 mL fluoropolymer (FEP) vessel was flowed with N2 gas and charged with 48.0 g (2.40 mmol) of liquid anhydrous hydrogen fluoride which was cooled at −20° C. The vessel was set with a condenser (made of fluoropolymer) and a thermometer, and cooled in a bath of −20° C. A coolant (−15° C.) was flowed through the condenser. Into the vessel, 8.6 g (0.11 mol) of KF.HF was added. While the mixture was warmed to +15° C., 22.1 g (96.2 mmol) (purity 96 wt % and the other was phenylsulfur trifluoride) of phenylsulfur chlorotetrafluoride was added to the mixture over 1 hour through a syringe. The temperature of the reaction mixture was 3.4° C. and 13.6° C. at the starting point and completing point of the addition, respectively. After the addition, the reaction mixture was stirred at 15° C. for 18 h. After that, the reaction mixture was warmed to 25° C. and hydrogen fluoride was removed under atmospheric pressure. The residue was neutralized with about 15% aqueous KOH and extracted with dichloromethane. The organic layer was separated, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated by distilling the solvent at 70° C. under atmospheric pressure. The resulting residue was distilled under reduced pressure to give 14.4 g (yield 73%) of phenylsulfur pentafluoride (boiling point 57.5° C./35 mmHg). The purity of the product was determined to be 100% by GC analysis. The product was identified by spectral comparison with an authentic reference sample.
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Synthesis routes and methods II

Procedure details

Diazonium salt 1 reacted slowly in MeOH at room temperature to give Ph-SF5 as a major product along with p-SF5—C6H4OH and p-SF5—C6H4OMe as minor products. The rate of dediazoniation was found to increase in warm MeOH; the reaction was nearly complete after 90 min. The observed product distribution, seen in FIG. 9, is consistent with homolytic dediazoniation as the predominant mechanistic pathway (Zollinger, in: Diazo Chemistry I, VCH Verlagsgesellschaft, Weinheim, Germany, 1994, chapter 8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylsulfur pentafluoride
Reactant of Route 2
Phenylsulfur pentafluoride
Reactant of Route 3
Phenylsulfur pentafluoride
Reactant of Route 4
Phenylsulfur pentafluoride
Reactant of Route 5
Phenylsulfur pentafluoride
Reactant of Route 6
Phenylsulfur pentafluoride
Customer
Q & A

Q1: What makes phenylsulfur pentafluoride interesting for pesticide development?

A1: One study [] investigated this compound as a potential replacement for the trifluoromethyl group in pesticides. This interest stems from the fact that this compound demonstrates enhanced biological activity compared to its trifluoromethyl counterparts. Specifically, a this compound analogue of the insecticide fipronil displayed higher activity against a resistant strain of Musca domestica (housefly) compared to the corresponding trifluoromethyl analogue []. This suggests that incorporating this compound into pesticide structures could lead to more potent insecticides, potentially even against resistant insect populations.

Q2: What do we know about the structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight, they do indicate its structure: a phenyl group (C6H5) attached to a sulfur atom, which is further bound to five fluorine atoms (SF5). This information allows for the deduction of its molecular formula (C6H5SF5) and calculation of its molecular weight. Additionally, one study investigated the microwave spectra of this compound []. Although the abstract doesn't delve into the specific spectroscopic data obtained, it suggests that the molecule might possess interesting conformational properties due to its potential for a four-fold internal rotor.

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